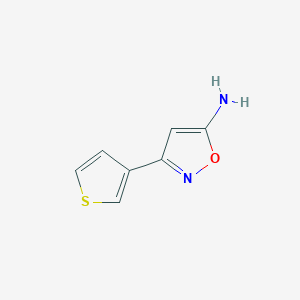

3-(Thiophen-3-yl)-1,2-oxazol-5-amine

CAS No.: 1020955-36-5

Cat. No.: VC3344066

Molecular Formula: C7H6N2OS

Molecular Weight: 166.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020955-36-5 |

|---|---|

| Molecular Formula | C7H6N2OS |

| Molecular Weight | 166.2 g/mol |

| IUPAC Name | 3-thiophen-3-yl-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2 |

| Standard InChI Key | YGJKWZMVXNZAOT-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NOC(=C2)N |

| Canonical SMILES | C1=CSC=C1C2=NOC(=C2)N |

Introduction

Chemical Structure and Properties

3-(Thiophen-3-yl)-1,2-oxazol-5-amine belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms. The structure consists of a 1,2-oxazole ring with a thiophene substituent at position 3 and an amine group at position 5. Unlike its isomeric counterpart 3-(thiophen-2-yl)-1,2-oxazol-5-amine, this compound features the thiophene attachment at the 3-position rather than the 2-position, which significantly alters its spatial arrangement and potentially its biological interactions.

The compound has a molecular formula of C7H6N2OS with an approximate molecular weight of 166.2 g/mol. The presence of the amine group confers basic properties to the molecule, while the thiophene ring contributes to its aromaticity and potential for π-π stacking interactions in biological systems. The oxazole core is known for its stability and prevalence in numerous bioactive molecules.

Physical and Chemical Properties

Based on similar heterocyclic compounds, 3-(Thiophen-3-yl)-1,2-oxazol-5-amine likely exhibits the following properties:

| Property | Description |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Solubility | Moderately soluble in polar aprotic solvents (DMSO, acetonitrile) |

| Stability | Relatively stable under normal conditions; sensitive to strong oxidizing agents |

| Hydrogen Bonding | Amine group serves as both hydrogen bond donor and acceptor |

| Electron Distribution | Electron-rich thiophene ring with electron-deficient oxazole |

| UV Absorption | Expected absorption maxima in the 260-290 nm range |

Synthetic Approaches

Cyclocondensation Reaction

Similar to the synthesis of 3-(thiophen-2-yl)-1,2-oxazol-5-amine, a cyclocondensation reaction pathway would involve:

-

Formation of an oxime from thiophene-3-carboxaldehyde and hydroxylamine

-

Subsequent cyclization with an appropriate reagent to form the oxazole ring

-

Introduction of the amine functionality at position 5

Palladium-Catalyzed Cross-Coupling

An alternative approach might involve:

-

Starting with a pre-formed 5-amino-oxazole core

-

Introducing the thiophene-3-yl moiety through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling)

Purification Techniques

Based on information from similar compounds, purification of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine would likely employ:

| Technique | Conditions | Expected Outcome |

|---|---|---|

| Recrystallization | Ethyl acetate or acetonitrile | ≥95% purity |

| Column Chromatography | DCM:MeOH gradient (95:5 to 85:15) | ≥98% purity |

| Preparative HPLC | C18 column, acetonitrile/water mobile phase | ≥99% purity |

Analytical Characterization

Spectroscopic Properties

The structural confirmation of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Expected 1H NMR signals would include:

-

Thiophene protons: δ 7.2-8.0 ppm (3H multiplet pattern distinctive of 3-substituted thiophene)

-

Oxazole CH: δ 6.0-6.5 ppm (1H singlet)

-

Amine protons: δ 4.0-5.0 ppm (2H broad singlet)

Infrared Spectroscopy

Key IR absorption bands would likely include:

-

N-H stretching of primary amine: 3300-3500 cm-1

-

C=N stretching of oxazole: approximately 1600 cm-1

-

C-S stretching of thiophene: 600-700 cm-1

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak at m/z 166 corresponding to the molecular formula C7H6N2OS, with fragmentation patterns characteristic of both thiophene and oxazole moieties.

Biological Activity

Antimicrobial Activity

The compound may possess antimicrobial properties against various bacterial strains. Similar oxazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with particular activity noted against Mycobacterium tuberculosis. The mechanism likely involves inhibition of essential bacterial enzymes, potentially through disruption of critical metabolic pathways.

| Cell Line | Expected Activity | Potential Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | Moderate to high | Apoptosis induction |

| A549 (Lung cancer) | Moderate | Cell cycle arrest |

| Glioblastoma models | Variable | Caspase pathway activation |

Antioxidant Properties

The compound may exhibit antioxidant properties similar to other thiophene and oxazole derivatives. In vivo studies with related compounds have demonstrated significant free radical scavenging activity, potentially protecting against oxidative stress-induced cellular damage.

Structure-Activity Relationships

Effect of Thiophene Position

The positioning of the thiophene substituent at the 3-position rather than the 2-position (as in 3-(thiophen-2-yl)-1,2-oxazol-5-amine) likely results in significant differences in biological activity. This structural variation alters:

-

The three-dimensional orientation of the molecule

-

Electronic distribution across the conjugated system

-

Potential binding interactions with biological targets

The 3-position substitution pattern may confer unique binding capabilities to enzyme active sites or receptor pockets compared to the 2-position isomer.

Influence of the Amine Group

The presence of the primary amine at position 5 of the oxazole ring contributes significantly to the compound's biological profile:

-

It serves as both hydrogen bond donor and acceptor, facilitating interaction with protein targets

-

It provides a site for potential metabolic modification in vivo

-

It offers a position for further derivatization to optimize activity and pharmacokinetic properties

Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 3-(Thiophen-2-yl)-1,2-oxazol-5-amine | Thiophene at 2-position | Different spatial arrangement; altered receptor interactions |

| 3-(Oxolan-2-yl)-1,2-oxazol-5-amine | Tetrahydrofuran instead of thiophene | Reduced aromaticity; increased polarity and solubility |

| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine | Different heterocyclic core | Alternative binding profile; different metabolic stability |

Computational and Molecular Modeling

Electronic Properties

Computational studies would likely reveal important electronic properties of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine:

-

HOMO-LUMO energy gap: This parameter influences reactivity and stability

-

Electrostatic potential map: Helps predict sites for nucleophilic or electrophilic attack

-

Dipole moment: Affects solubility and intermolecular interactions

Molecular Docking Studies

Predicted binding interactions with potential biological targets based on molecular docking would provide insights into the compound's mechanism of action. Key targets might include:

-

Bacterial enzymes (e.g., DNA gyrase, topoisomerase)

-

Cancer-related proteins (e.g., kinases, apoptotic pathway components)

-

Antioxidant pathways (e.g., Nrf2 regulatory proteins)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume